

The Enduring Legacy of Echothiophate Iodide: A Technical Guide

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An In-depth Exploration of the History, Discovery, and Mechanism of a Potent Acetylcholinesterase Inhibitor

Abstract

Echothiophate iodide, a long-acting and irreversible acetylcholinesterase inhibitor, holds a significant place in the history of ophthalmic pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of echothiophate iodide, with a particular focus on its application in the management of glaucoma and accommodative esotropia. Detailed experimental protocols from seminal preclinical and clinical studies are presented, alongside a quantitative analysis of its therapeutic efficacy and safety profile. Through the use of signaling pathway and experimental workflow diagrams, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this noteworthy organophosphate compound.

A Historical Overview: From Discovery to Clinical Application

The journey of echothiophate iodide began in the mid-20th century, a period of significant advancement in the understanding of cholinergic pharmacology. The pioneering work on organophosphates as cholinesterase inhibitors paved the way for the development of therapeutic agents with potent and prolonged effects.

The invention of echothiophate iodide is credited to H.M. Fitch, who was granted a U.S. patent for the compound in 1959, with the patent assigned to Campbell Pharmaceuticals, Inc.[1] This development marked a crucial milestone in the search for more effective treatments for glaucoma, a condition characterized by elevated intraocular pressure (IOP). The trade name for echothiophate iodide, **Phospholine** Iodide®, became synonymous with potent IOP reduction.[2] Fera Pharmaceuticals later made **Phospholine** Iodide® available to patients through a specialty pharmacy partner.[3]

Early clinical investigations, such as those conducted at the Massachusetts Eye and Ear Infirmary, played a pivotal role in establishing the clinical utility of echothiophate iodide in treating glaucoma.[4] These studies demonstrated its ability to significantly lower IOP in patients who were often refractory to other treatments. Subsequently, its application was extended to the diagnosis and management of accommodative esotropia, a form of strabismus in children.[5][6]

The Chemistry of a Potent Inhibitor: Synthesis of Echothiophate Iodide

The synthesis of echothiophate iodide is a multi-step process that results in a stable and potent organophosphate compound. The chemical name for echothiophate iodide is 2-(Diethoxyphosphorylsulfanyl)ethyl-N,N,N-trimethylazanium iodide.

The synthesis can be broadly outlined in two main stages:

Stage I: Preparation of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate

This initial stage involves the reaction of diethylchlorophosphoric acid with 2-dimethylaminoethylmercaptan. This reaction forms the intermediate compound, S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate.

Stage II: Alkylation to form Echothiophate Iodide

The intermediate from Stage I is then alkylated using methyl iodide. This step introduces a methyl group to the nitrogen atom of the dimethylaminoethyl group, resulting in the formation of the quaternary ammonium salt, echothiophate iodide.

A detailed, multi-step process for the preparation of a crystalline form of echothiophate iodide has also been described, which involves the following key steps:

- Providing a solution of 2-(dimethylamino) ethanethiol or its salt and a base in an organic solvent.
- Optionally heating the reaction mixture and obtaining a residual mass.
- Treating the material with diethyl halogen phosphate in an organic solvent with a boiling point greater than 100°C to obtain S-2-(dimethyl amino) ethyl O,O-diethyl phosphorothioate.
- Reacting the resulting compound with methyl iodide in an organic solvent.
- Isolating the pure echothiophate iodide.

Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

Echothiophate iodide exerts its pharmacological effects through the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][7] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft, thus terminating its action.[7]

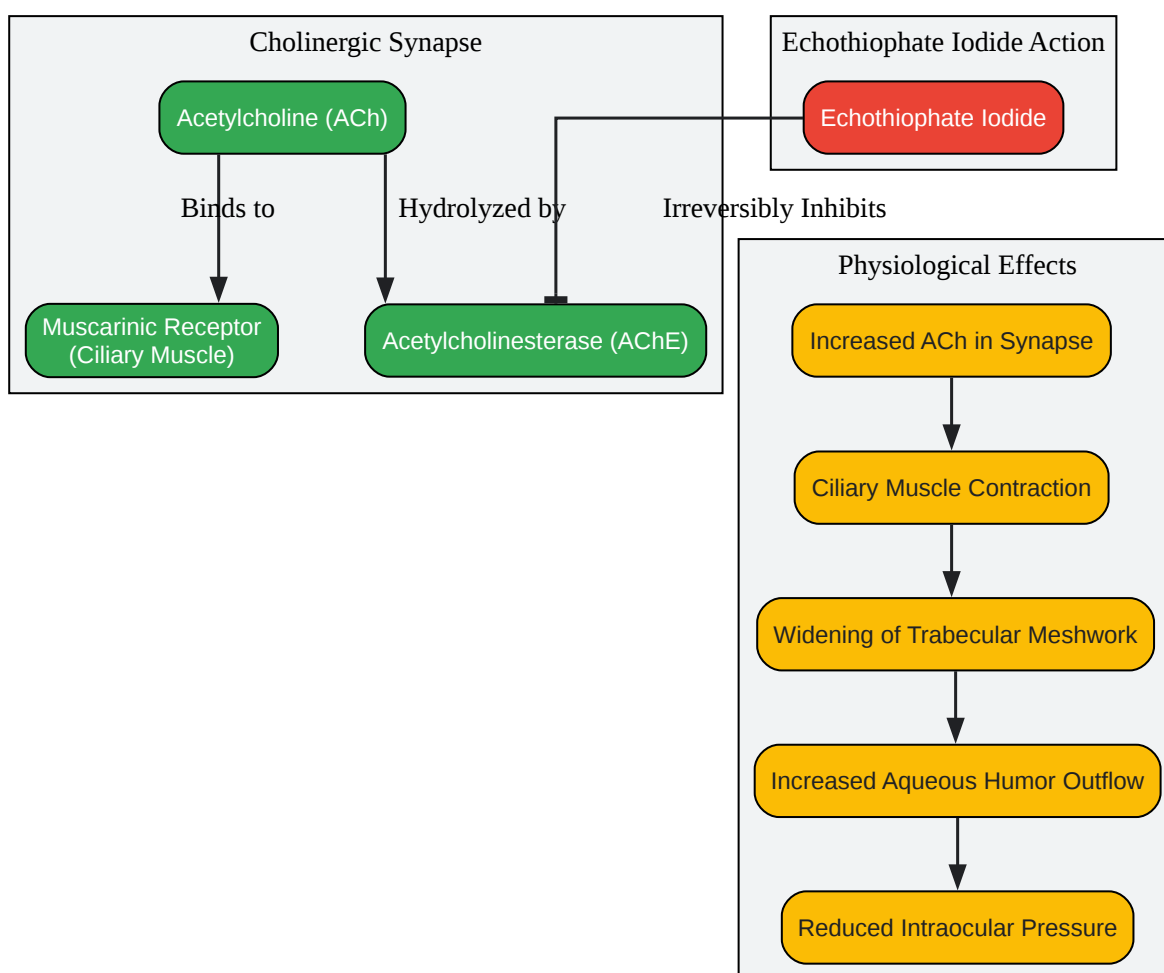
By forming a stable covalent bond with the serine residue at the active site of AChE, echothiophate iodide effectively inactivates the enzyme.[7] This inactivation is long-lasting, and the restoration of cholinergic function requires the synthesis of new AChE molecules. The slow rate of hydrolysis of the echothiophate-AChE complex contributes to the drug's prolonged duration of action, which can last for a week or more.[1]

The resulting accumulation of acetylcholine at cholinergic synapses potentiates its effects on muscarinic and nicotinic receptors. In the eye, this leads to:

- Contraction of the ciliary muscle: This causes a widening of the trabecular meshwork, which is the primary drainage pathway for aqueous humor.
- Increased outflow of aqueous humor: The enhanced drainage of aqueous humor from the anterior chamber of the eye leads to a reduction in intraocular pressure.[1][7]

- Miosis: Constriction of the pupil.
- Potentiation of accommodation: The process by which the eye changes optical power to maintain a clear image or focus on an object as its distance varies.

Systemic absorption of echothiophate iodide can occur, leading to a depression of both plasma and erythrocyte cholinesterase levels after several weeks of therapy.^[1]



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Figure 1: Signaling pathway of echothiophate iodide in reducing intraocular pressure.

Preclinical and Clinical Data

Preclinical Studies

Animal studies were instrumental in elucidating the efficacy and safety profile of echothiophate iodide prior to its clinical use.

Table 1: Summary of Preclinical Studies on Echothiophate Iodide

Species	Model	Dosage	Key Findings	Reference
Beagles	Normotensive and Inherited Glaucoma	0.125% and 0.25% topical solutions	Reduced IOP for 25 and 53 hours, respectively. Miosis paralleled the decrease in IOP.	[8]
Rats	Toxicity Study	-	LD50: 174 mcg/kg	[1]

Clinical Studies in Glaucoma

Numerous clinical trials have demonstrated the efficacy of echothiophate iodide in lowering intraocular pressure in patients with various forms of glaucoma.

Table 2: Efficacy of Echothiophate Iodide in Clinical Trials for Glaucoma

Study Population	N (eyes)	Baseline IOP (mmHg)	Treatment	Mean IOP Reduction (mmHg)	% of Patients with $\geq 20\%$ IOP Reduction	Reference
Pseudophakic glaucoma patients on maximal medical therapy	24	30.4 ± 8.2	0.125% Echothiophate Iodide	13.8	75%	[8]
Children with glaucoma after cataract extraction	32	29.1 ± 5.3	Echothiophate Iodide	9.5	Not Reported	[9]

Clinical Studies in Accommodative Esotropia

Echothiophate iodide has been effectively used as both a diagnostic and therapeutic agent in children with accommodative esotropia.

Table 3: Use of Echothiophate Iodide in Accommodative Esotropia

Application	Dosage	Duration	Expected Outcome	Reference
Diagnosis	1 drop of 0.125% daily in both eyes at bedtime	2-3 weeks	A favorable response (reduction in eye turn) is typically noted within a few hours to days if the esotropia is accommodative.	
Treatment	1 drop of 0.125% every other day, with gradual dose reduction	Long-term, as tolerated	Maintenance of proper eye alignment.	

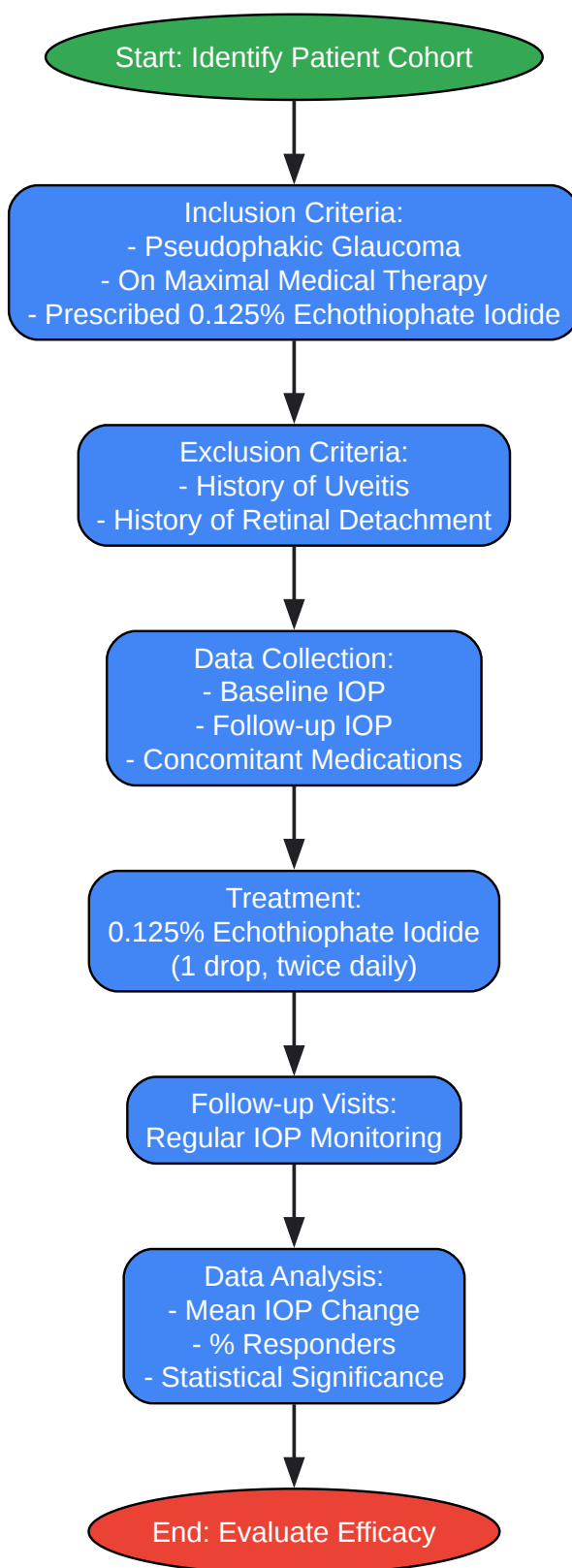
Experimental Protocols

Protocol for a Retrospective Clinical Study on Glaucoma

This protocol is based on the methodology of a study investigating the IOP-lowering effects of echothiophate iodide in pseudophakic glaucoma patients.

- Patient Selection:
 - Inclusion criteria: Patients with pseudophakic glaucoma who are on maximal medical therapy and have been prescribed supplementary 0.125% echothiophate iodide.
 - Exclusion criteria: Patients with a history of uveitis or retinal detachment.
- Data Collection:
 - Retrospectively review medical records for the period of the study.
 - Collect data on intraocular pressure (IOP) at baseline (before starting echothiophate iodide), at follow-up visits during treatment, and after discontinuation of the drug.

- Record the number and type of all glaucoma medications used by each patient.
- Treatment:
 - Administration of 0.125% echothiophate iodide ophthalmic solution, typically one drop in the affected eye(s) twice daily.
- Follow-up:
 - Monitor IOP at regular intervals as determined by the treating physician.
- Data Analysis:
 - Calculate the mean change in IOP from baseline to the final follow-up visit.
 - Determine the percentage of patients achieving a predefined level of IOP reduction (e.g., $\geq 20\%$).
 - Use appropriate statistical tests (e.g., paired t-test) to assess the significance of the IOP reduction.



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Figure 2: Workflow for a retrospective clinical study of echothiophate iodide in glaucoma.

Protocol for the Diagnosis and Treatment of Accommodative Esotropia

This protocol outlines the clinical approach to using echothiophate iodide for accommodative esotropia in pediatric patients.

- Initial Assessment:
 - Conduct a comprehensive ophthalmic examination, including visual acuity testing, ocular motility assessment, and measurement of the angle of esotropia at distance and near fixation.
 - Perform a cycloplegic refraction to determine the full extent of hyperopia.
- Diagnostic Trial:
 - Prescribe one drop of 0.125% echothiophate iodide ophthalmic solution to be instilled in both eyes once daily at bedtime for 2 to 3 weeks.[\[10\]](#)
 - A significant reduction in the esotropia is indicative of an accommodative component.
- Treatment Phase (if a positive response is observed):
 - Reduce the dosage to the lowest frequency that maintains satisfactory ocular alignment, typically one drop every other day.[\[10\]](#)
 - The maximum recommended dosage is one drop once a day.[\[10\]](#)
- Monitoring:
 - Regularly monitor for side effects, such as the formation of iris cysts.
 - Periodically re-evaluate the need for continued treatment.

Safety and Tolerability

While effective, the use of echothiophate iodide is associated with a range of potential side effects, both ocular and systemic.

Ocular Side Effects:

- Brow ache
- Stinging and burning
- Lid muscle twitching
- Conjunctival and ciliary redness
- Induced myopia with blurred vision
- Activation of latent iritis or uveitis
- Formation of iris cysts
- Conjunctival thickening and obstruction of nasolacrimal canals with prolonged use
- Lens opacities
- Retinal detachment (rare)

Systemic Side Effects (due to systemic absorption):

- Salivation
- Urinary incontinence
- Diarrhea
- Profuse sweating
- Muscle weakness
- Respiratory difficulties
- Cardiac irregularities

Digital compression of the nasolacrimal ducts for a minute or two following instillation is recommended to minimize systemic absorption.[5][10]

Conclusion

Echothiophate iodide remains a significant compound in the history of ophthalmic therapeutics. Its potent, long-acting, and irreversible inhibition of acetylcholinesterase provided a valuable treatment option for glaucoma and accommodative esotropia for many years. While the development of newer agents with more favorable side effect profiles has led to a decline in its use, a thorough understanding of its history, chemistry, and pharmacology is essential for researchers and clinicians in the field of ophthalmology and drug development. The legacy of echothiophate iodide continues to inform the ongoing quest for safer and more effective treatments for ocular diseases.

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